

Application Notes and Protocols for In Vitro Ubiquitination Assay with MS147

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Compound of Interest

Compound Name: MS147

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Introduction

Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes by tagging proteins for degradation, altering their localization, or modulating their activity.^[1] This process is orchestrated by a sequential enzymatic cascade involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3).^[2] The specificity of ubiquitination is primarily determined by E3 ligases, which recognize specific substrate proteins.^[1]

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to hijack the cell's natural protein degradation machinery. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker. This induced proximity facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.^[3]

MS147 is a first-in-class PROTAC degrader of the Polycomb Repressive Complex 1 (PRC1) core components, BMI1 and RING1B.^[1] It achieves this by binding to the Embryonic Ectoderm Development (EED) protein, a core component of the Polycomb Repressive Complex 2 (PRC2) which is known to interact with PRC1.^[1] The other end of **MS147** recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby inducing the ubiquitination and degradation of BMI1 and RING1B.^[1]

These application notes provide a detailed protocol for performing an in vitro ubiquitination assay to characterize the activity of **MS147**. This assay is crucial for confirming the mechanism of action, determining the efficiency of PROTAC-mediated ubiquitination, and screening for novel degraders.

Data Presentation

Table 1: Quantitative Analysis of **MS147** Activity

Parameter	Value	Description	Reference
Target Proteins	BMI1, RING1B	Core components of the Polycomb Repressive Complex 1 (PRC1).	[1]
Recruited E3 Ligase	von Hippel-Lindau (VHL)	The E3 ubiquitin ligase recruited by MS147 to the target protein complex.	[1]
Binding Partner	EED	A core component of the Polycomb Repressive Complex 2 (PRC2) to which MS147 binds.	[1]
In Vitro Ubiquitination	Confirmed	MS147 induces the formation of a ternary complex leading to ubiquitination.	[1][4]
Cellular Degradation	Confirmed	MS147 leads to the degradation of BMI1 and RING1B in a dose- and time-dependent manner.	[5]

Note: Specific in vitro quantitative data such as DC50 and Ub_Max for **MS147** are not yet publicly available in the searched literature. The table reflects the confirmed qualitative outcomes of **MS147** activity.

Experimental Protocols

Protocol 1: Reconstitution and Purification of Protein Complexes

Successful in vitro ubiquitination assays with **MS147** require purified and functional protein components. This protocol provides a general guideline for the expression and purification of the necessary protein complexes.

1.1. Expression and Purification of VHL-Elongin B-Elongin C (VBC) Complex

The VHL E3 ligase is a complex of three proteins: VHL, Elongin B, and Elongin C. For in vitro assays, it is recommended to use the reconstituted complex.

- Expression System: Baculovirus expression system in Sf9 or Sf21 insect cells is commonly used for the expression of multi-protein complexes.[6]
- Cloning: Clone the cDNAs for human VHL, Elongin B, and Elongin C into a suitable baculovirus transfer vector. A tag, such as a 6x-His tag on VHL, can facilitate purification.[6]
- Baculovirus Generation: Generate recombinant baculoviruses for each protein according to standard protocols.
- Co-infection: Co-infect insect cells with the three baculoviruses.
- Purification:
 - Lyse the cells in a buffer containing a mild detergent (e.g., 0.5% Triton X-100) and protease inhibitors.[6]
 - Perform affinity chromatography using the tag on one of the subunits (e.g., Ni-NTA agarose for a His-tagged VHL).

- Follow with ion-exchange chromatography (e.g., Mono Q) and size-exclusion chromatography (e.g., Superdex 200) to obtain a highly pure and homogenous VBC complex.

1.2. Expression and Purification of PRC1 and PRC2 Core Complexes

- Expression System: Similar to the VBC complex, a baculovirus expression system is suitable for expressing the multi-subunit PRC1 (containing at least BMI1 and RING1B) and PRC2 (containing at least EED, SUZ12, and EZH2) complexes.[\[7\]](#)[\[8\]](#)
- Cloning and Expression: Co-express the subunits of each complex in insect cells.
- Purification: A multi-step purification strategy involving affinity, ion-exchange, and size-exclusion chromatography is recommended to isolate the intact and functional complexes.[\[7\]](#)[\[8\]](#)

Protocol 2: In Vitro Ubiquitination Assay with MS147

This protocol is adapted from general in vitro ubiquitination assays and tailored for the specific mechanism of **MS147**.[\[9\]](#)[\[10\]](#)

2.1. Reagents and Materials

- Purified Human E1 Ubiquitin-Activating Enzyme
- Purified Human E2 Ubiquitin-Conjugating Enzyme (e.g., UBE2D2/UbcH5b)
- Purified Human Ubiquitin
- Purified VHL-Elongin B-Elongin C (VBC) Complex
- Purified PRC1 Core Complex (containing BMI1 and RING1B)
- Purified PRC2 Core Complex (containing EED)
- **MS147** (in DMSO)
- ATP (100 mM stock)

- 10x Ubiquitination Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 20 mM DTT)
- 5x SDS-PAGE Sample Buffer
- Deionized Water (ddH₂O)
- Primary antibodies: anti-BMI1, anti-RING1B, anti-Ubiquitin
- HRP-conjugated secondary antibody
- Chemiluminescence substrate

2.2. Assay Procedure

- Reaction Setup: Assemble the reactions on ice in a total volume of 30-50 µL. Prepare a master mix for common reagents to ensure consistency. The following is a suggested setup for a single reaction:

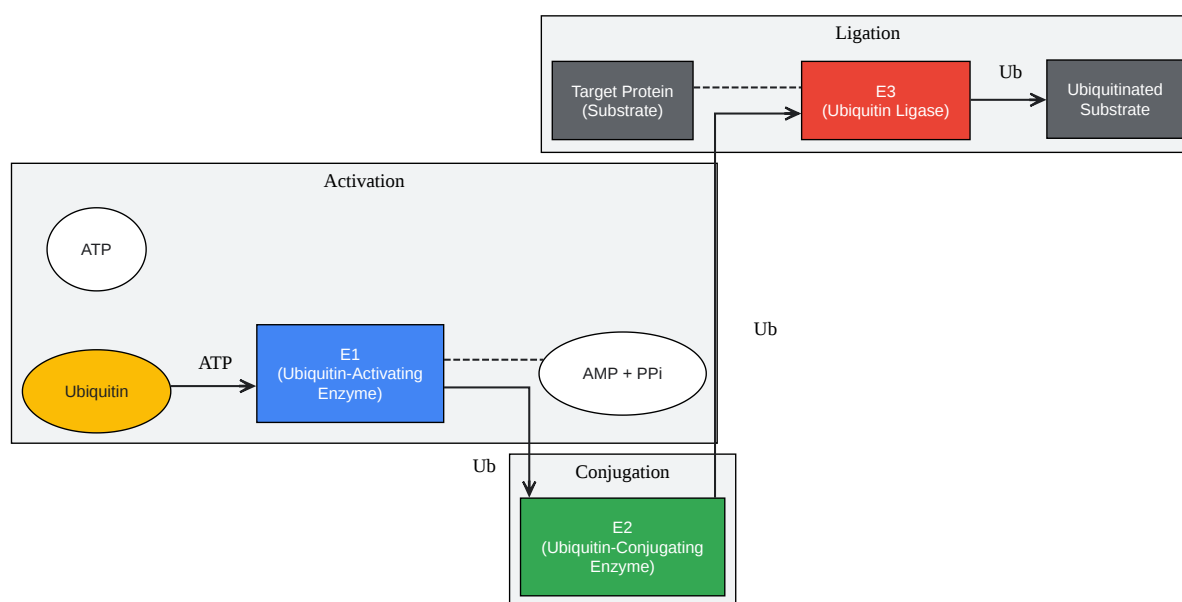
Component	Stock Concentration	Final Concentration	Volume (µL) for 30 µL reaction
10x Ubiquitination Buffer	10x	1x	3.0
ATP	100 mM	2 mM	0.6
E1 Enzyme	1 µM	50 nM	1.5
E2 Enzyme	10 µM	250 nM	0.75
Ubiquitin	1 mg/mL	1-2 µM	~1.0
VBC Complex	1 µM	100 nM	3.0
PRC1 Complex	1 µM	100 nM	3.0
PRC2 Complex	1 µM	100 nM	3.0
MS147 or DMSO	1 mM	1-10 µM	0.3-3.0
ddH ₂ O	-	-	to 30 µL

- Controls: It is critical to include the following negative controls:
 - No E1: To confirm the ATP- and E1-dependence of the reaction.
 - No E2: To confirm the E2-dependence.
 - No VBC (E3): To confirm the reaction is E3-dependent.
 - No **MS147** (DMSO vehicle): To demonstrate that the ubiquitination is PROTAC-dependent.
- Incubation: Incubate the reaction mixtures at 30-37°C for 1-2 hours with gentle agitation.[9]
- Reaction Termination: Stop the reaction by adding 5x SDS-PAGE Sample Buffer and boiling at 95-100°C for 5 minutes.

2.3. Analysis by Western Blot

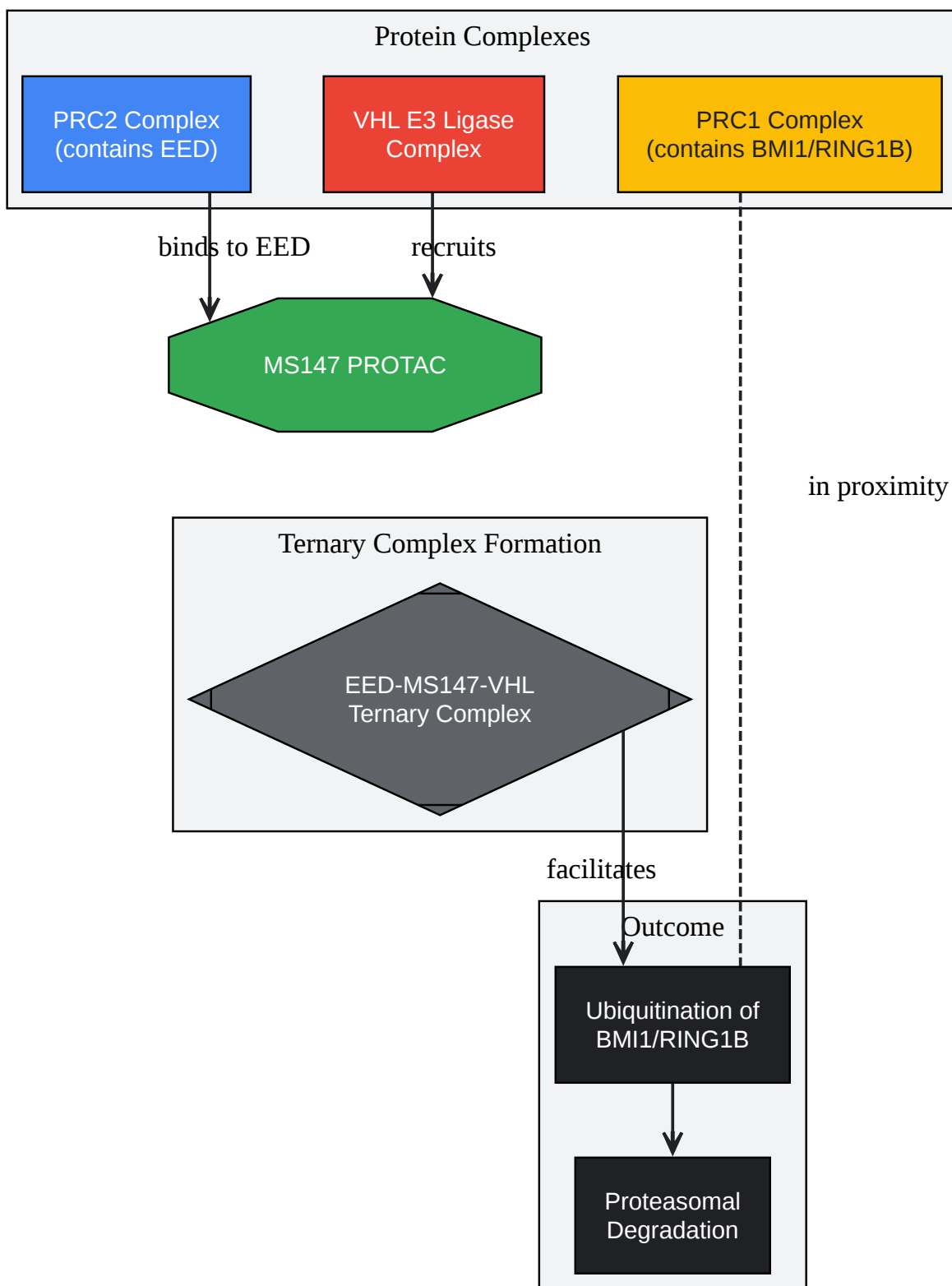
- SDS-PAGE: Separate the reaction products on an 8-12% SDS-PAGE gel.
- Transfer: Transfer the proteins to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against BMI1, RING1B, or ubiquitin overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using a chemiluminescence detection system. A ladder of higher molecular weight bands for BMI1 or RING1B in the presence of **MS147** indicates poly-ubiquitination.

Mandatory Visualizations



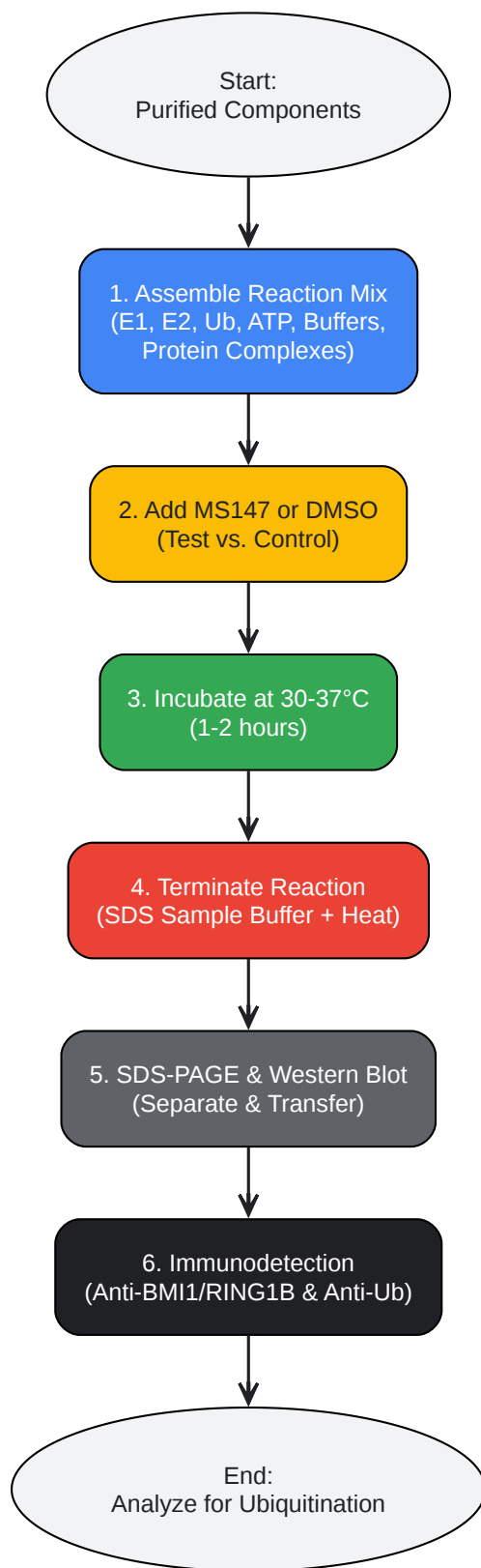
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Caption: The E1-E2-E3 enzymatic cascade of ubiquitination.



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Caption: Mechanism of **MS147**-induced ubiquitination.



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Caption: Workflow for in vitro ubiquitination assay with **MS147**.

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